Levomefolic acid

概要

説明

準備方法

化学反応の分析

レボメフォール酸は、以下のものを含む様々な化学反応を起こします。

これらの反応で一般的に用いられる試薬と条件には、メチレンテトラヒドロ葉酸レダクターゼとメチオニンシンターゼが含まれます . これらの反応から生成される主な生成物には、メチオニンとテトラヒドロ葉酸が含まれます .

科学研究の応用

レボメフォール酸は、以下のものを含む幅広い科学研究の応用を持ちます。

科学的研究の応用

Levomefolic acid, also known as L-5-MTHF, L-methylfolate, and L-5-methyltetrahydrofolate, is the primary biologically active form of folate . It is essential at the cellular level for DNA reproduction, the cysteine cycle, and the regulation of homocysteine . This form of folate is found in circulation and is transported across membranes into tissues and the blood-brain barrier .

Scientific Research Applications

This compound is a crucial component in several biological processes:

- DNA Synthesis: It is used in the methylation of homocysteine to form methionine and tetrahydrofolate (THF) . THF is vital for synthesizing thymidine-DNA and purines (RNA and DNA) .

- Homocysteine Regulation: this compound is generated by methylenetetrahydrofolate reductase (MTHFR) and is used to recycle homocysteine back to methionine .

- Neurotransmitter Production: As the only form of folate that can cross the blood-brain barrier, this compound acts as a cofactor in producing monoamine neurotransmitters like dopamine, serotonin, and norepinephrine .

Medical Uses

- Folate Deficiency: this compound is used for the treatment and prevention of folate deficiency . It is also included in oral contraceptives to reduce the risk of neural tube defects in pregnant women .

- Major Depressive Disorder: It has been researched as an adjunct to first-line antidepressants for individuals who do not respond to SSRI or SNRI medications . Folate supplements, especially this compound, may improve clinical outcomes for certain psychiatric diseases .

- Cardiovascular Disease and Cancer: this compound has been proposed for the treatment of cardiovascular disease and advanced cancers, such as breast and colorectal cancers .

Pharmacology

- Pharmacodynamics: this compound is a methyl group donor involved in DNA biosynthesis, gene expression regulation, amino acid synthesis, and myelin synthesis . It also plays a role in red blood cell formation .

- Mechanism of Action: It methylates homocysteine into methionine, a reaction catalyzed by vitamin B12-dependent methionine synthase . This process is crucial for maintaining healthy homocysteine levels, as high levels are associated with arterial plaque formation .

- Absorption and Metabolism: this compound is absorbed in the small intestines via the proton-coupled folate transporter . It is further converted into THF via methionine synthase .

- Elimination: It is mainly eliminated through renal or fecal excretion, with a small proportion excreted unchanged . The mean elimination half-life is approximately 3 hours after a 5mg oral dose .

Studies and Research

作用機序

類似化合物との比較

レボメフォール酸は、葉酸、テトラヒドロ葉酸、メチレンテトラヒドロ葉酸などの他の類似化合物と比較されます。 葉酸は、生物学的に活性になるために、ジヒドロ葉酸レダクターゼによる酵素的還元を受けなければならないのに対し、レボメフォール酸はすでに活性型になっています . これにより、生物学的機能がより効率的になります。類似の化合物には以下が含まれます。

葉酸: 活性型に変換する必要がある葉酸の合成型.

テトラヒドロ葉酸: 葉酸がレボメフォール酸に変換される際の中間体.

メチレンテトラヒドロ葉酸: レボメフォール酸の前駆体.

レボメフォール酸の独自性は、その即時的な生物学的利用能と、他の形態の葉酸が要求するいくつかの代謝ステップを回避できることにあります .

生物活性

Levomefolic acid, also known as L-5-methylfolate, is the biologically active form of folate (vitamin B9) that plays a crucial role in various biological processes, particularly in DNA synthesis, amino acid metabolism, and neurotransmitter production. This article explores its biological activity, mechanisms of action, clinical implications, and relevant research findings.

This compound is synthesized from dietary folate through enzymatic processes in the small intestine. It serves as a methyl donor in one-carbon metabolism, which is essential for the methylation of homocysteine to methionine. This reaction is catalyzed by methionine synthase, a vitamin B12-dependent enzyme. Methionine is subsequently converted into S-adenosylmethionine (SAMe), a critical compound involved in numerous methylation reactions in the body .

Key Biological Functions:

- DNA Synthesis : this compound is vital for synthesizing thymidine and purines, essential components of DNA and RNA .

- Amino Acid Metabolism : It participates in the conversion of homocysteine to methionine, influencing overall amino acid metabolism and reducing homocysteine levels associated with cardiovascular risks .

- Neurotransmitter Production : By facilitating the synthesis of monoamine neurotransmitters such as dopamine and serotonin, this compound plays a role in mood regulation and mental health .

Clinical Applications and Research Findings

This compound has been studied extensively for its potential benefits in various medical conditions, particularly in mental health and cardiovascular diseases.

Mental Health Disorders

Research indicates that this compound supplementation can enhance clinical outcomes in patients with several psychiatric disorders:

- Major Depressive Disorder (MDD) : A systematic review identified 23 studies demonstrating that this compound improves symptoms of MDD, particularly when used alongside SSRIs or SNRIs .

- Schizophrenia and Autism Spectrum Disorders : Positive effects were also noted in patients with schizophrenia and autism spectrum disorders .

Dosage Recommendations :

- The typical daily dosage ranges from 50 micrograms to 15 milligrams depending on the clinical context .

Cardiovascular Health

This compound has been proposed for managing cardiovascular diseases due to its role in lowering homocysteine levels. Elevated homocysteine is linked to increased arterial plaque formation and cardiovascular risk .

Absorption and Pharmacokinetics

This compound is absorbed primarily in the proximal small intestine through active transport mechanisms. It can also passively diffuse across intestinal membranes. A single oral dose can lead to peak plasma concentrations significantly higher than those achieved with folic acid supplementation .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 39.4 nmol/L |

| Protein Binding | Approximately 56% |

| Volume of Distribution | Circulates freely or loosely bound to plasma proteins |

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy of this compound:

特性

IUPAC Name |

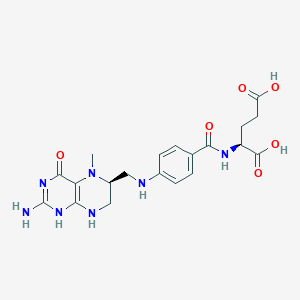

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOVTXRBGFNYRX-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185583 | |

| Record name | Levomefolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Approximately 0.3 mg/ml | |

| Record name | Levomefolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Levomefolic acid plays a critical role in methylating homocysteines into methionine by acting as a methyl donor in a reaction catalyzed by vitamine B12-dependent methionine synthase. Homocysteine must either be further metabolized via transulfuration to become cysteine, taurine, and glutathione via a B6-dependent process, or re-methylated to become methionine again. Methionine formed from remethylation of homocysteine by levomefolic acid forms the downstream metabolite S-adenosylmethionine (SAMe), which is involved in numerous biochemical methyl donation reactions, including reactions forming monoamine neurotransmitters. Studies suggest that high plasma levels of homocysteine is associated with increased incidences of arterial plaque formation. | |

| Record name | Levomefolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

31690-09-2 | |

| Record name | L-Methylfolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31690-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomefolinic acid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomefolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomefolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOMEFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S95DH25XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。